molecular formula C13H13NOS B6598878 (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine CAS No. 1024019-23-5

(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine

Cat. No. B6598878
CAS RN: 1024019-23-5
M. Wt: 231.32 g/mol
InChI Key: PTDCYSYETWQWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is an organic compound used in a variety of scientific applications. It is a colorless liquid that is widely used in laboratory experiments due to its low toxicity and wide range of applications. This compound has been studied extensively in the field of organic chemistry, and its properties have been used to great effect in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and antifungal agents. It has also been used in the synthesis of various polymers and materials, such as polyurethanes, polyesters, and polyamides. Furthermore, it has been used in the synthesis of various organic compounds, such as dyes, pigments, and fragrances.

Mechanism of Action

The mechanism of action of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is not fully understood. However, it is believed to act as a proton acceptor, allowing the transfer of protons from the reactant molecules to the product molecules. This proton transfer is believed to be responsible for the formation of various organic compounds from the starting materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine have not been studied extensively. However, it is believed to be relatively non-toxic and is not expected to cause any significant adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is its low toxicity, which makes it suitable for use in laboratory experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that this compound can be unstable, and it is important to use it properly in order to avoid any unwanted side effects.

Future Directions

There are a number of potential future directions for research involving (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals, polymers, and other organic compounds.

Synthesis Methods

The synthesis of (E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine is relatively straightforward. It can be synthesized from a variety of starting materials, including 4-methoxyphenylmagnesium bromide, thiophene-2-ylmethylene bromide, and a catalytic amount of palladium. The reaction is typically carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The purity of the product can be further increased by using a column chromatography technique.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDCYSYETWQWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine

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